molecular formula C8H6FNO3 B6272067 5-fluoro-2-methyl-3-nitrobenzaldehyde CAS No. 1379210-24-8

5-fluoro-2-methyl-3-nitrobenzaldehyde

Cat. No.: B6272067
CAS No.: 1379210-24-8
M. Wt: 183.1
InChI Key:
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Description

5-Fluoro-2-methyl-3-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 5-fluoro-2-methylbenzaldehyde. One common method includes the use of fuming nitric acid and oleum as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method offers better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-fluoro-2-methyl-3-nitrobenzaldehyde can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 5-fluoro-2-methyl-3-aminobenzaldehyde.

    Oxidation: 5-fluoro-2-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methyl-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties .

Industry: The compound is utilized in the production of dyes and pigments. Its derivatives are used in the formulation of specialty chemicals for various industrial applications .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-3-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in organic synthesis .

Comparison with Similar Compounds

    5-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    2-Fluoro-5-nitrobenzaldehyde: The positions of the fluorine and nitro groups are different.

    5-Chloro-2-nitrobenzaldehyde: Chlorine atom instead of fluorine.

Uniqueness: 5-Fluoro-2-methyl-3-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This combination of substituents can also affect the compound’s physical properties, such as solubility and melting point .

Properties

CAS No.

1379210-24-8

Molecular Formula

C8H6FNO3

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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